3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1934622-87-3
Cat. No.: VC7151721
Molecular Formula: C9H13N3O2
Molecular Weight: 195.222
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1934622-87-3 |
---|---|
Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.222 |
IUPAC Name | 5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14) |
Standard InChI Key | ABEROPGYRSMYSF-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)C2=C(C=NN2)C(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is 5-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid, though it is often referred to as 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid in industrial contexts . This discrepancy arises from differing pyrazole ring numbering conventions. The molecular formula is C₉H₁₃N₃O₂, with a molar mass of 195.22 g/mol .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃N₃O₂ | |
SMILES | C1CC(CNC1)C2=C(C=NN2)C(=O)O | |
InChI Key | ABEROPGYRSMYSF-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 144.4 ([M+H]⁺) |
The piperidine ring adopts a chair conformation, while the pyrazole’s planar structure facilitates π-π interactions in biological targets .
Tautomerism and Protonation States
The pyrazole ring exhibits tautomerism, with the proton residing on either nitrogen atom (N1 or N2). At physiological pH, the carboxylic acid group (pKa ≈ 2.5) is deprotonated, enhancing water solubility . The piperidine nitrogen (pKa ≈ 10.5) remains protonated under acidic conditions, influencing membrane permeability .
Synthetic Methodologies
Primary Synthesis Routes
A common pathway involves:
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Pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters.
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Piperidine substitution through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
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Carboxylic acid introduction via oxidation of methyl groups or hydrolysis of nitriles .
Table 2: Representative Synthetic Intermediates
Intermediate | Role | Reference |
---|---|---|
1-(Boc-piperidin-3-yl)-1H-pyrazole | Piperidine protection | |
1H-pyrazole-4-carbonitrile | Carboxylic acid precursor |
The hydrochloride salt (CAS 1461706-96-6) is frequently synthesized to improve crystallinity .
Pharmaceutical Applications
Antimicrobial Activity
Pyrazole-carboxylic acid derivatives demonstrate broad-spectrum antibiotic properties. Structural analogs inhibit bacterial DNA gyrase with IC₅₀ values < 1 μM in Staphylococcus aureus assays .
Soluble Guanylate Cyclase Activation
Ehara et al. (2018) developed a methyl-substituted analog (5-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid) that activates sGC, reducing intraocular pressure in glaucoma models . The EC₅₀ for cGMP production was 3.2 nM, surpassing earlier therapeutics .
PROTAC Linker Chemistry
The tert-butoxycarbonyl (Boc)-protected derivative serves as a rigid linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation . Its 14.3 Å length optimizes ternary complex formation between E3 ligases and target proteins .
Agrochemical Applications
Fungicidal Activity
In greenhouse trials, 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives suppressed Phytophthora infestans growth by 89% at 50 ppm concentrations. The mode of action involves inhibition of fungal cytochrome P450 51 (CYP51), disrupting ergosterol biosynthesis.
Physicochemical Characterization
Spectral Data
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¹H NMR (400 MHz, D₂O): δ 7.82 (s, 1H, pyrazole-H), 3.45–3.32 (m, 2H, piperidine-H), 2.95–2.82 (m, 1H), 1.85–1.65 (m, 4H) .
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HRMS (ESI): m/z calcd for C₉H₁₃N₃O₂ [M+H]⁺ 196.1081, found 196.1080 .
Solubility and Stability
Property | Value | Conditions | Source |
---|---|---|---|
Water solubility | 12.7 mg/mL | pH 7.4, 25°C | |
Plasma stability | t₁/₂ = 6.3 h | Human plasma, 37°C |
Analytical and Computational Studies
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves 99.2% purity with retention time = 8.7 min.
Molecular Dynamics Simulations
MM/GBSA calculations predict binding energy of -9.8 kcal/mol to Mycobacterium tuberculosis enoyl-ACP reductase, correlating with experimental MIC values .
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